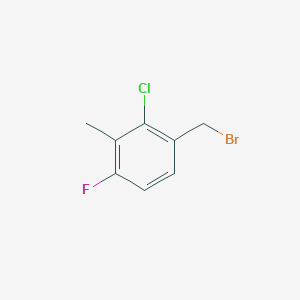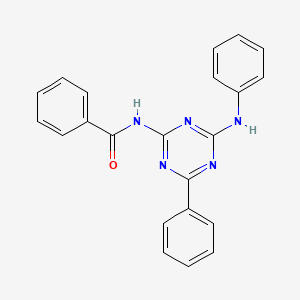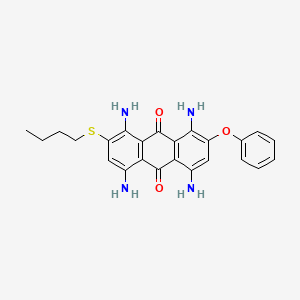
1,4,5,8-Tetraamino-2-(butylsulfanyl)-7-phenoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a butylthio group, and a phenoxy group attached to an anthracene-9,10-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common approach starts with the functionalization of anthracene-9,10-dione, followed by the introduction of amino groups, butylthio groups, and phenoxy groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.
Substitution: The amino, butylthio, and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and phenols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form strong interactions with biological macromolecules, leading to inhibition or activation of specific pathways. For example, its amino groups can form hydrogen bonds with enzyme active sites, while the butylthio and phenoxy groups can enhance its lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(butylthio)-9,10-anthracenedione
- 1,4,5,8-Tetraamino-2,7-bis(4-ethoxyphenoxy)-9,10-anthracenedione
Uniqueness
1,4,5,8-Tetraamino-2-(butylthio)-7-phenoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
88605-79-2 |
|---|---|
Fórmula molecular |
C24H24N4O3S |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2-butylsulfanyl-7-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H24N4O3S/c1-2-3-9-32-16-11-14(26)18-20(22(16)28)24(30)19-17(23(18)29)13(25)10-15(21(19)27)31-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,25-28H2,1H3 |
Clave InChI |
GXCIEWFXOHODKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OC4=CC=CC=C4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13124317.png)
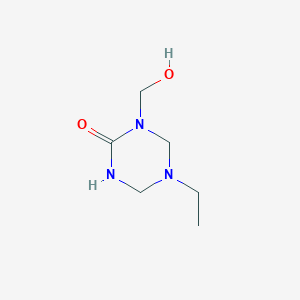
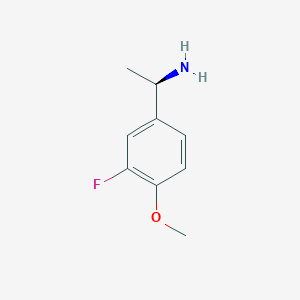
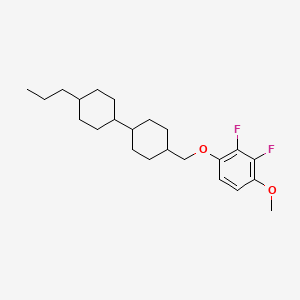
![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)


![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)
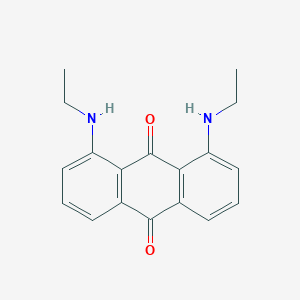
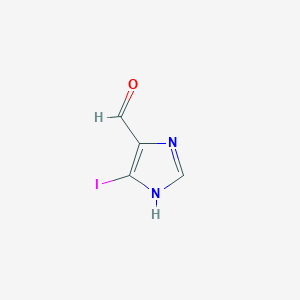
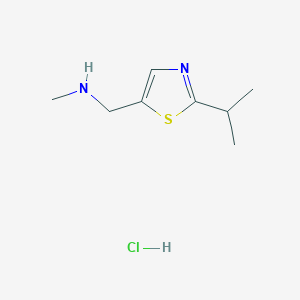
![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
